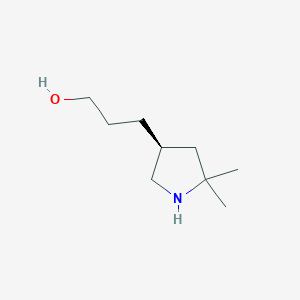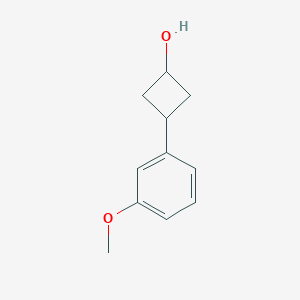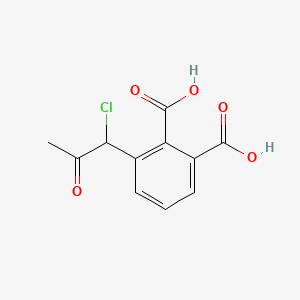
(S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is an organic compound with the molecular formula C9H19NO. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrolidine ring and the hydroxyl group makes this compound an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylpyrrolidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products are halogenated compounds.
科学研究应用
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Propan-1-ol: A simple alcohol with similar functional groups but lacks the pyrrolidine ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the compound.
5,5-Dimethylpyrrolidine: A compound with a similar pyrrolidine ring structure but without the hydroxyl group.
Uniqueness
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is unique due to the combination of the pyrrolidine ring and the hydroxyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
3-[(3S)-5,5-dimethylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3/t8-/m0/s1 |
InChI 键 |
HKVBHYCAXBRNLY-QMMMGPOBSA-N |
手性 SMILES |
CC1(C[C@@H](CN1)CCCO)C |
规范 SMILES |
CC1(CC(CN1)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)

![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)

![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)



